2,4-Dimethylbenzo[h]quinoline
Overview
Description
2,4-Dimethylbenzo[h]quinoline (DMBQ) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its biological and physiological effects. DMBQ is a derivative of benzoquinoline and is known for its unique chemical structure and properties.
Scientific research applications
Spectroscopic Characterization and Nonlinear Optical Properties
2,4-Dimethylbenzo[h]quinoline derivatives have been characterized using spectroscopic methods and Density Functional Theory (DFT) calculations. These studies provide insights into their molecular structure, electronic properties, and nonlinear optical (NLO) behavior, indicating potential applications in photonic and optoelectronic devices. The research on the spectroscopic characterization and NLO analyses of related benzo[h]quinoline derivatives demonstrates their promising applications in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical Properties and Molecular Logic Switches
Research on amino derivatives of pyrazolo[3,4-b]quinoline, a related structure to 2,4-Dimethylbenzo[h]quinoline, has revealed interesting photophysical properties. These derivatives have been studied for their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Their potential as molecular logic switches in computing and sensing technologies has been highlighted (Uchacz et al., 2016).
Fluorescent Material for Light-Emitting Devices
Pyrazolo[3,4-b]quinoline derivatives, structurally similar to 2,4-Dimethylbenzo[h]quinoline, have been identified as efficient organic fluorescent materials. Their stability in various solvents and potential use in light-emitting devices has been studied, along with their quenching processes in different chemical environments (Mu et al., 2010).
Corrosion Inhibition
Studies on quinoline derivatives, including structures related to 2,4-Dimethylbenzo[h]quinoline, have explored their use as corrosion inhibitors. Their effectiveness in protecting metals against corrosion in various environments has been evaluated, indicating their potential application in industrial maintenance (Singh, Srivastava, & Quraishi, 2016).
Antiviral Properties
Certain quinoline-based compounds, related to 2,4-Dimethylbenzo[h]quinoline, have shown antiviral properties against human immunodeficiency virus (HIV). Their mechanism involves inhibition of HIV transcription through the modulation of nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), suggesting potential therapeutic applications (Bedoya et al., 2010).
Biomedical Imaging
The development of fluorescent probes based on quinoline derivatives for imaging purposes has been a focus of recent research. These probes have applications in tracking biological processes, such as superoxide anion in organisms, and have been used in studies for lung inflammation and other medical conditions (Li et al., 2017).
properties
IUPAC Name |
2,4-dimethylbenzo[h]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSXZUORXQYBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209239 | |
Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzo[h]quinoline | |
CAS RN |
605-67-4 | |
Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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